2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine

Lipophilicity LogP Membrane Permeability

2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine (CAS 1086601-35-5) is a heterocyclic primary amine featuring a 1,2,3-triazole core substituted with a methyl group at the 4-position and an ethylamine side chain. With a molecular formula of C5H10N4 and a molecular weight of 126.16 g/mol, this compound is supplied as a free base liquid with a typical purity specification of 95%.

Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
CAS No. 1086601-35-5
Cat. No. B1486709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine
CAS1086601-35-5
Molecular FormulaC5H10N4
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1=CN(N=N1)CCN
InChIInChI=1S/C5H10N4/c1-5-4-9(3-2-6)8-7-5/h4H,2-3,6H2,1H3
InChIKeySJWJIKMZQXUVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine (CAS 1086601-35-5): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Procurement


2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine (CAS 1086601-35-5) is a heterocyclic primary amine featuring a 1,2,3-triazole core substituted with a methyl group at the 4-position and an ethylamine side chain . With a molecular formula of C5H10N4 and a molecular weight of 126.16 g/mol, this compound is supplied as a free base liquid with a typical purity specification of 95% . As a member of the 1,2,3-triazole class, it offers distinct physicochemical properties that differentiate it from other heterocyclic building blocks, making it a strategic intermediate for constructing bioactive molecules, particularly in programs targeting bromodomain-containing proteins or requiring enhanced metabolic stability [1].

Why 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine Cannot Be Replaced by Unsubstituted or Ethyl-Substituted Triazole Analogs


Within the 1,2,3-triazole ethanamine series, subtle modifications to the triazole ring profoundly impact both physicochemical and biological properties. The 4-methyl substituent in 2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine confers a calculated LogP of -0.78, representing a significant shift in lipophilicity compared to the unsubstituted analog (LogP -1.05) and the 4-ethyl derivative (LogP -0.3481) . This difference in lipophilicity directly influences membrane permeability and in vivo distribution . Moreover, the 4-methyl-1,2,3-triazole motif has been validated as an N-acetyl-lysine mimic that enhances selectivity and microsomal stability in BET bromodomain inhibitors, a property not inherently present in other triazole substitution patterns [1]. Consequently, substituting this compound with a generic triazole ethanamine without verifying the specific substitution pattern risks altering lead compound potency, selectivity, and pharmacokinetic profile, thereby compromising the integrity of a structure-activity relationship (SAR) study or a scaled synthesis route [2].

Quantitative Differentiation Evidence for 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine (CAS 1086601-35-5) vs. In-Class Analogs


Lipophilicity (LogP) Comparison: 4-Methyl Substitution Provides Intermediate Hydrophobicity Between Unsubstituted and 4-Ethyl Analogs

The calculated partition coefficient (LogP) of 2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine is -0.78 . In contrast, the unsubstituted analog 2-(1H-1,2,3-triazol-1-yl)ethanamine (CAS 4320-94-9) exhibits a LogP of -1.05 , while the 4-ethyl derivative 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethan-1-amine (CAS not provided) has a LogP of -0.3481 . The 4-methyl substitution thus yields a compound that is more lipophilic than the unsubstituted parent but less lipophilic than the 4-ethyl variant, providing a tunable hydrophobicity profile for SAR exploration.

Lipophilicity LogP Membrane Permeability Drug Design

Purity Specification: Standardized 95% Purity Across Multiple Vendors Facilitates Reliable Procurement and Reproducibility

Multiple reputable vendors (Hit2Lead, AKSci, Chemenu) consistently list 2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine with a minimum purity specification of 95% . In contrast, some alternative suppliers for closely related analogs offer lower purities (e.g., 90%) or do not explicitly state purity, introducing variability into experimental workflows. The availability of this compound at a defined 95% purity reduces the need for in-house repurification and enhances batch-to-batch consistency in both biological assays and synthetic procedures.

Purity Quality Control Reproducibility Procurement

Synthetic Versatility: The Free Amine and Rotatable Bonds Enable Diverse Derivatization for Library Synthesis

2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine contains a primary amine group and two rotatable bonds, providing a flexible scaffold for amide coupling, reductive amination, or other common synthetic transformations . In comparison, constrained analogs with fewer rotatable bonds or sterically hindered amines may exhibit reduced reactivity or require harsher reaction conditions. The compound's free base form and liquid state at ambient temperature facilitate handling and precise stoichiometric control during parallel synthesis .

Building Block Chemical Synthesis Medicinal Chemistry Library Design

Class-Level Evidence: 4-Methyl-1,2,3-Triazole Motif Confers Improved Selectivity and Microsomal Stability in BET Bromodomain Inhibitors

A structure-activity relationship (SAR) study demonstrated that incorporation of a 4-methyl-1,2,3-triazole moiety as an N-acetyl-lysine mimic in BET bromodomain inhibitors improves BRD4 D1 selectivity and enhances microsomal stability [1]. The study reports lead inhibitors (e.g., DW34 and 26) with BRD4 D1 Kd values of 12 nM and 6.4 nM, respectively, achieved in part due to the 4-methyl substitution pattern [1]. While direct data for 2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine itself are not presented, this class-level evidence supports the strategic advantage of selecting the 4-methyl triazole building block over unsubstituted or differently substituted analogs when targeting bromodomain-containing proteins or seeking to enhance metabolic stability.

BET Bromodomain Epigenetics Selectivity Microsomal Stability

Physicochemical Profile: Balanced Hydrogen Bonding Capacity and Low Molecular Weight Optimize Lead-Likeness

2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine possesses a molecular weight of 126.16 g/mol, 1 hydrogen bond donor, and 4 hydrogen bond acceptors . This profile aligns favorably with lead-likeness criteria (e.g., MW < 250, HBD ≤ 3, HBA ≤ 3) [1]. In comparison, 2-(1H-1,2,3-triazol-1-yl)ethanamine (CAS 4320-94-9) has a molecular weight of 112.13 g/mol and 1 HBD/4 HBA, while 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine has a molecular weight of 140.18 g/mol . The 4-methyl compound provides a balanced physicochemical profile that supports favorable oral bioavailability potential while retaining synthetic tractability.

Lead-Likeness Physicochemical Properties Hydrogen Bonding Molecular Weight

Optimal Application Scenarios for 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine (CAS 1086601-35-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Design of BET Bromodomain Inhibitors with Enhanced Selectivity and Microsomal Stability

Given the class-level evidence that the 4-methyl-1,2,3-triazole motif improves BRD4 D1 selectivity and microsomal stability in BET inhibitors [1], 2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine serves as an ideal starting material for constructing focused libraries targeting epigenetic readers. The compound's intermediate LogP (-0.78) and balanced physicochemical profile further support its incorporation into lead-like chemical matter .

Chemical Biology: Synthesis of Activity-Based Probes and Bifunctional Degraders (PROTACs)

The primary amine handle and flexible ethylamine linker of 2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine enable facile conjugation to warheads, fluorescent dyes, or E3 ligase ligands [1]. Its 95% purity specification and liquid free-base form streamline the preparation of homogeneous probe molecules, reducing purification bottlenecks .

High-Throughput Screening (HTS) Library Expansion: Generating Diverse Analogs Around a 4-Methyl-1,2,3-Triazole Core

The compound's synthetic versatility, conferred by its free primary amine and two rotatable bonds, makes it an excellent building block for parallel synthesis of diverse triazole-containing analogs [1]. Procurement at a consistent 95% purity ensures reproducible SAR trends when screening large compound collections .

Agrochemical Discovery: Exploration of Fungicidal or Herbicidal Triazole Derivatives

The 1,2,3-triazole scaffold is a privileged structure in agrochemicals, and the 4-methyl substitution pattern may impart favorable lipophilicity and metabolic stability [2]. 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine can be readily elaborated into more complex triazole derivatives for testing against crop pathogens, leveraging its established synthetic handle [1].

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